molecular formula C8H9NS B13812367 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine

7-Methyl-2,3-dihydrothieno[2,3-c]pyridine

Cat. No.: B13812367
M. Wt: 151.23 g/mol
InChI Key: XBWLTCJWNJPAIP-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydrothieno[2,3-c]pyridine is a bicyclic heteroaromatic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a thieno[2,3-c]pyridine core structure, which is known for its potential as a scaffold in drug discovery due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine typically involves the cyclization of thiophene derivatives. One common method includes the condensation of 3-amino-thiophene-2-carboxamides with formic acid, followed by cyclization to form the thieno[2,3-c]pyridine core . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core can act as an ATP-mimetic, binding to the ATP pocket of kinases and inhibiting their activity. This interaction is facilitated by hydrogen bond donor-acceptor motifs and the ability of the compound to form secondary interactions with the biological target .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-2,3-dihydrothieno[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 7-position can enhance its binding affinity to certain biological targets and modify its physicochemical properties .

Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

7-methyl-2,3-dihydrothieno[2,3-c]pyridine

InChI

InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2,4H,3,5H2,1H3

InChI Key

XBWLTCJWNJPAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1SCC2

Origin of Product

United States

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